molecular formula C15H14ClNO B13005825 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13005825
M. Wt: 259.73 g/mol
InChI Key: YXPZMPXAVVSVCT-UHFFFAOYSA-N
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Description

7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound belonging to the oxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of a chlorine atom and a p-tolyl group (a benzene ring with a methyl group) further distinguishes this compound. Oxazines, including this specific compound, are of significant interest due to their diverse applications in medicinal chemistry, materials science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it has been found to act as an antagonist of retinoic acid receptor alpha (RARα), which plays a role in regulating gene expression and cellular differentiation. By inhibiting RARα, the compound can modulate various cellular processes, including autophagy and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both a chlorine atom and a p-tolyl group, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a therapeutic agent compared to simpler oxazine derivatives .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

7-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8,14,17H,9H2,1H3

InChI Key

YXPZMPXAVVSVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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